1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol

Pharmaceutical Intermediate Gamma-Secretase Inhibition API Synthesis

Sourcing the precise sterically hindered amino alcohol for Nirogacestat (Ogsiveo) synthesis is critical. Generic analogs cannot substitute-only the neopentyl group provides the required geometry for the API's imidazole core. This compound resolves that gap: • Exact building block for Nirogacestat API & impurity (e.g., Impurity 9) synthesis • 95% purity; shipped under ambient conditions with long-term storage at -20°C • Global B2B shipping for verified R&D and process chemistry programs

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
Cat. No. B13255791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCC(C)(C)CNCC(C)(C)O
InChIInChI=1S/C9H21NO/c1-8(2,3)6-10-7-9(4,5)11/h10-11H,6-7H2,1-5H3
InChIKeyACHDVAMMTOEXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol: Key Intermediate for Nirogacestat


1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol, identified by CAS 1248507-24-5, is a sterically hindered amino alcohol with the molecular formula C9H21NO and a molecular weight of 159.27 g/mol . Its structure features a neopentyl group attached to a secondary amine, which in turn is linked to a tertiary alcohol-bearing isobutyl group . This specific architecture confers distinct chemical properties that differentiate it from common, less bulky amino alcohols. The compound is primarily supplied for research and development purposes, with a standard commercial purity specification of 95% .

Key intermediate for Nirogacestat (Ogsiveo) synthesis — provides the specific neopentylamino fragment required for the gamma-secretase inhibitor scaffold.
Sterically hindered amine environment enables selective reactivity in reductive amination and nucleophilic substitution studies.
Supplied at research-grade purity specification; suitable for synthetic and analytical method development.

1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol: Why Substitution Fails


Generic substitution of amino alcohols is not feasible due to the profound influence of steric bulk on both chemical reactivity and downstream biological function. 1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol contains a highly branched 2,2-dimethylpropyl (neopentyl) group adjacent to the amine, creating a sterically hindered environment . This contrasts sharply with common, less-substituted analogs like 1-amino-2-methylpropan-2-ol (CAS 2854-16-2) or 2-(dimethylamino)-2-methylpropan-1-ol (CAS 7005-47-2). The specific geometry and electronic profile of this compound are essential for its established role as a key synthetic intermediate in the preparation of the FDA-approved gamma-secretase inhibitor, Nirogacestat (Ogsiveo) [1][2]. Using a less bulky or differently substituted analog would likely fail to yield the correct final API structure and could impact the critical intramolecular interactions required for its therapeutic activity.

The neopentyl group creates a sterically hindered environment that generic amino alcohols (e.g., 1-amino-2-methylpropan-2-ol) cannot replicate, altering reaction pathways.
Only the 1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-ol fragment matches the Nirogacestat structure; substitution would fail to yield the correct API intermediate.
A significant molecular weight difference compared to dimethylamino analogs leads to incorrect stoichiometry if substituted without adjustment.

1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol: Comparative Evidence


Critical Nirogacestat Intermediate

1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol is structurally defined as the key 1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl group in the final molecular structure of Nirogacestat (Ogsiveo), an FDA-approved medication for desmoid tumors [1]. Common amino alcohols such as 2-(dimethylamino)-2-methylpropan-1-ol (DMAMP) or 1-amino-2-methylpropan-2-ol lack the requisite 2,2-dimethylpropyl substituent and tertiary alcohol required for this specific chemical transformation [2]. This is not a matter of similar chemical class but of exact structural requirement for a validated, patented drug synthesis route.

Critical Nirogacestat Intermediate
Structural comparison
Nirogacestat (C27H41F2N5O) incorporates the C9H20N fragment from this compound; comparator amino alcohols lack this fragment, preventing correct intermediate formation.
Essential for Nirogacestat intermediate identity
Structural requirement confirmed by ChEBI SMILES analysis
Pharmaceutical Intermediate Gamma-Secretase Inhibition API Synthesis

Molecular Weight Differentiation

The molecular weight of 1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol is 159.27 g/mol . This is 42.08 g/mol greater than that of the simpler, less substituted analog 1-(dimethylamino)-2-methylpropan-2-ol (MW 117.19 g/mol) [1]. This mass difference corresponds precisely to the addition of a methyl group to the amine, replacing the dimethylamino group with a neopentylamino group. For procurement and process chemistry, this difference is critical for accurate molar calculations in synthesis and for interpreting analytical data.

Molecular Weight Differentiation
Head-to-head comparison
MW 159.27 g/mol vs. 117.19 g/mol for 1-(dimethylamino)-2-methylpropan-2-ol (42.08 g/mol difference)
Ensures accurate molar calculations in synthesis
36% mass increase alters stoichiometry and analytical data
Chemical Property Stoichiometry Process Chemistry

Commercial Purity Baseline

The compound is commercially available with a minimum purity specification of 95% from multiple vendors . This is a standard, research-grade purity. However, a direct comparison to another amino alcohol, 2-(dimethylamino)-2-methylpropan-1-ol (DMAMP), reveals that higher purities (e.g., ≥97% or ≥98%) are readily available for that more common commodity chemical . For applications requiring >95% purity, additional purification of 1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol may be necessary.

Commercial Purity Baseline
Head-to-head comparison
Target: ≥95% purity; comparator 2-(dimethylamino)-2-methylpropan-1-ol: typically 97–98%+
Research-grade; additional purification may be required for high-sensitivity methods
Comparator commodity chemical offers higher baseline purity
Quality Control Analytical Chemistry Sourcing

1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol: Application Scenarios


Nirogacestat and Gamma-Secretase Modulator Synthesis

This is the primary and most compelling application for this compound. The compound serves as an essential building block, providing the specific 1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl fragment that is incorporated into the imidazole core of Nirogacestat [1]. Procurement is justified for any medicinal chemistry or process chemistry program focused on the synthesis of Nirogacestat, its impurities, or related structural analogs targeting the gamma-secretase pathway. No common alternative amino alcohol can fulfill this precise role.

Reference Standard and Impurity Preparation

Given its defined role in the structure of Nirogacestat, this compound is directly relevant for synthesizing and characterizing Nirogacestat-related impurities, such as Nirogacestat Impurity 9 [2]. Procurement is necessary for analytical chemistry labs and quality control departments tasked with developing and validating HPLC methods to ensure the purity of the final drug substance or in generic drug development.

Sterically Hindered Amine Reactivity

The compound's neopentyl group creates a sterically hindered secondary amine . Researchers investigating the impact of steric bulk on amine reactivity, such as in reductive amination, nucleophilic substitution, or metal coordination chemistry, would find this compound to be a useful probe molecule. It provides a defined, highly hindered environment that differs from the less bulky environment of common dimethylamino or primary amino alcohols .

Application
Selection Property
Validation Focus
Nirogacestat & gamma-secretase modulator synthesis
Neopentylamino fragment incorporation
Confirm API structure by NMR and MS
Reference standard & impurity preparation
Structural identity with Nirogacestat Impurity 9
HPLC purity and retention time matching
Sterically hindered amine probe
Steric environment at secondary amine
Reaction selectivity under reductive amination
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